7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid
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Overview
Description
7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid is a chemical compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . This compound belongs to the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole compound in good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Bromoindole: Another brominated indole derivative with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C11H10BrNO3 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
7-bromo-3,3-dimethyl-2-oxo-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-11(2)6-3-5(9(14)15)4-7(12)8(6)13-10(11)16/h3-4H,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
SSPJMHHVBHXJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(=O)O)Br)NC1=O)C |
Origin of Product |
United States |
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